3-Tributylstannanyl-pyridine-2-carbaldehyde
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Overview
Description
3-(Tributylstannyl)picolinaldehyde is an organotin compound that features a picolinaldehyde moiety bonded to a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)picolinaldehyde typically involves the reaction of picolinaldehyde with tributyltin hydride. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of picolinaldehyde with tributyltin chloride in the presence of a palladium catalyst and a suitable base can yield 3-(tributylstannyl)picolinaldehyde .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 3-(tributylstannyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tributylstannyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(tributylstannyl)picolinaldehyde involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can donate a hydrogen atom, facilitating radical chain reactions. The picolinaldehyde moiety can interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: Lacks the tributylstannyl group, making it less reactive in radical reactions.
Tributyltin hydride: Contains the tributylstannyl group but lacks the picolinaldehyde moiety, limiting its applications in organic synthesis.
Nicotinaldehyde: Similar structure but with the aldehyde group in a different position on the pyridine ring.
Uniqueness
3-(Tributylstannyl)picolinaldehyde is unique due to the combination of the picolinaldehyde moiety and the tributylstannyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C18H31NOSn |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
3-tributylstannylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI Key |
WVXILALXQAVXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O |
Origin of Product |
United States |
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